
Stannane, difluorodipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, difluorodipropyl- is an organotin compound with the chemical formula C6H14F2Sn It is a derivative of stannane (SnH4), where two hydrogen atoms are replaced by fluorine atoms and two by propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, difluorodipropyl- can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of organotin compounds with halides or pseudohalides under the influence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium fluoride (CsF) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of stannane, difluorodipropyl- typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, difluorodipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other organotin oxides.
Reduction: Simpler organotin hydrides.
Substitution: Organotin halides with different halogen atoms.
Applications De Recherche Scientifique
Stannane, difluorodipropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of stannane, difluorodipropyl- involves its ability to participate in transmetalation reactions. In these reactions, the compound transfers its organic groups to a metal center, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include palladium-catalyzed cross-coupling reactions, where the stannane acts as a nucleophile, donating its organic groups to the palladium center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane (SnH4): The parent compound, a simple tin hydride.
Stanene: A two-dimensional material composed of tin atoms arranged in a single layer, similar to graphene.
Organotin Halides: Compounds like tributyltin chloride (C12H27ClSn) and triphenyltin chloride (C18H15ClSn).
Uniqueness
Stannane, difluorodipropyl- is unique due to the presence of both fluorine and propyl groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s reactivity and stability, while the propyl groups enhance its solubility in organic solvents. This combination of properties makes it particularly useful in specialized chemical reactions and industrial applications.
Propriétés
Numéro CAS |
7304-31-6 |
|---|---|
Formule moléculaire |
C6H14F2Sn |
Poids moléculaire |
242.88 g/mol |
Nom IUPAC |
difluoro(dipropyl)stannane |
InChI |
InChI=1S/2C3H7.2FH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XQUCKFKAPUGLSA-UHFFFAOYSA-L |
SMILES canonique |
CCC[Sn](CCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


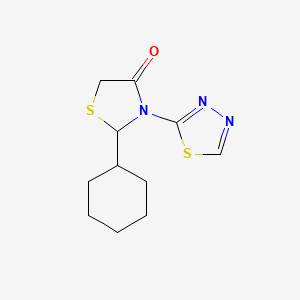

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
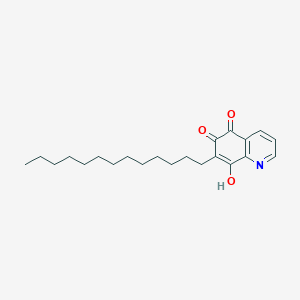
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)

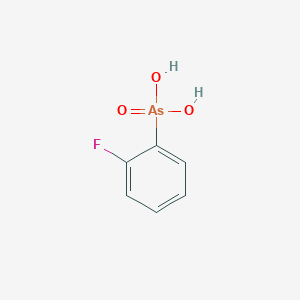
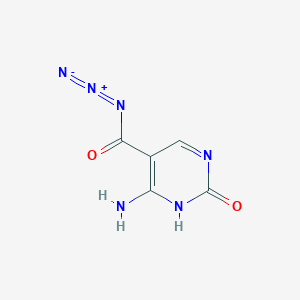

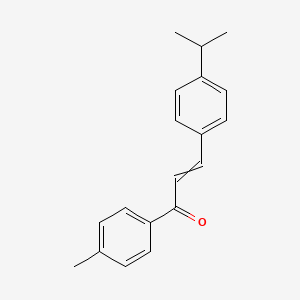
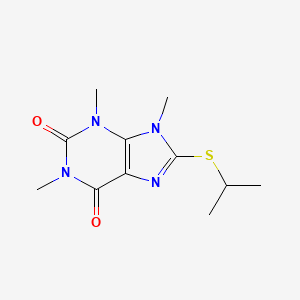
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
